克里奥纳甾醇

描述

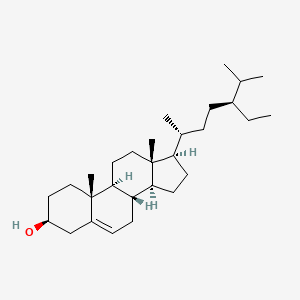

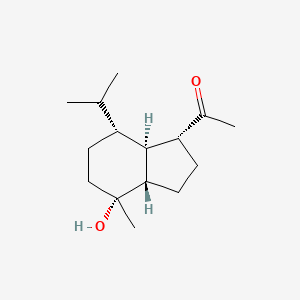

Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, clionasterol is considered to be a sterol lipid molecule. Clionasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clionasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, clionasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Clionasterol can be biosynthesized from poriferastane.

Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.

科学研究应用

补体系统抑制

克里奥纳甾醇已被确定为补体成分 C1 的有效抑制剂,尤其影响人类补体系统的经典激活途径。在一项研究中,发现克里奥纳甾醇在抑制补体途径方面比β-谷甾醇活性显著更高,即使在高浓度下,也没有对替代途径产生可检测的影响 (Cerqueira 等人,2003)。

生物合成研究

对 Monodus subterraneus 中克里奥纳甾醇生物合成的研究揭示了其形成的见解。同位素标记研究证明了 24-乙叉甾醇中间体参与了克里奥纳甾醇的生物合成,表明其生物合成途径复杂 (Mercer 和 Harries,1975)。

在藻类中的分布

分析了各种地中海绿藻的甾醇组成,表明克里奥纳甾醇是某些藻类类别的特征性成分。这项研究表明克里奥纳甾醇在海洋生物的生物化学中的作用 (Napoli 等人,1982)。

衍生物和生物活性

克里奥纳甾醇及其衍生物(如克里奥纳甾醇葡萄糖苷)已从各种植物(如缬草)中分离出来。然而,这些化合物在体外未表现出显着的抗炎、抗癌或细胞毒活性 (Pullela 等人,2005)。

代谢转化

研究表明,克里奥纳甾醇可以被像拟谷盗这样的昆虫转化为其他甾醇化合物,如岩藻甾醇和异岩藻甾醇。这一发现表明克里奥纳甾醇在昆虫代谢中以及在更广泛的生态相互作用中发挥的作用 (Nicotra 等人,2005)。

属性

CAS 编号 |

83-47-6 |

|---|---|

产品名称 |

Clionasterol |

分子式 |

C29H50O |

分子量 |

414.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI 键 |

KZJWDPNRJALLNS-FBZNIEFRSA-N |

手性 SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

规范 SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

熔点 |

147°C |

其他 CAS 编号 |

83-47-6 |

物理描述 |

Solid |

同义词 |

24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)

![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)